2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane
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Overview
Description
2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromofluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3-fluorophenol with a suitable dioxolane precursor. One common method involves the use of a base such as potassium carbonate to deprotonate the phenol, followed by the addition of a dioxolane derivative under reflux conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromofluorophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to the target .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromo-3-fluorophenoxy)methyl)tetrahydrofuran
- 2-((4-Bromo-3-fluorophenoxy)methyl)oxirane
- 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-thiazole
Uniqueness
2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical properties compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C10H10BrFO3 |
---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
2-[(4-bromo-3-fluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChI Key |
ARILMOVQWQGJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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